[(1,3-dimethyl-1H-pyrazol-5-yl)methyl](ethyl)amine

Medicinal Chemistry Drug Design Physicochemical Properties

[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl](ethyl)amine (CAS 1856079-21-4) is a secondary amine featuring a 1,3-dimethylpyrazole core linked via a methylene bridge to an ethylamine moiety. This heterocyclic building block belongs to the pyrazole class, widely recognized for its versatility in medicinal chemistry, coordination chemistry, and agrochemical research.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
Cat. No. B11739615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1,3-dimethyl-1H-pyrazol-5-yl)methyl](ethyl)amine
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCCNCC1=CC(=NN1C)C
InChIInChI=1S/C8H15N3/c1-4-9-6-8-5-7(2)10-11(8)3/h5,9H,4,6H2,1-3H3
InChIKeyAOIYWSYFLSADJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-1H-pyrazol-5-yl)methyl](ethyl)amine: A Strategic Secondary Amine Building Block for Heterocyclic Synthesis and Drug Discovery


[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl](ethyl)amine (CAS 1856079-21-4) is a secondary amine featuring a 1,3-dimethylpyrazole core linked via a methylene bridge to an ethylamine moiety . This heterocyclic building block belongs to the pyrazole class, widely recognized for its versatility in medicinal chemistry, coordination chemistry, and agrochemical research [1]. Unlike simpler pyrazole derivatives, the combination of the 1,3-dimethyl substitution pattern and the ethylamino side chain confers a distinct steric and electronic profile that governs its reactivity and downstream applications [2].

Why Generic Pyrazole Amines Cannot Replace (1,3-Dimethyl-1H-pyrazol-5-yl)methyl](ethyl)amine in Advanced Synthesis


In-class pyrazole amines—such as the primary amine (1,3-dimethyl-1H-pyrazol-5-yl)methanamine (CAS 499770-63-7) or the tertiary amine N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylethanamine (CAS 852227-87-3)—exhibit fundamentally different nucleophilicity, steric hindrance, and hydrogen-bonding capabilities . The secondary ethylamine group in the target compound provides a balanced reactivity profile: it is sufficiently nucleophilic for reductive amination and alkylation, yet lacks the additional methyl group that would introduce unwanted steric bulk or alter the basicity in metal coordination [1]. These distinctions directly impact reaction yields, regioselectivity, and the physicochemical properties of downstream products, rendering generic substitution scientifically unsound without explicit validation [2].

Quantitative Differentiation of (1,3-Dimethyl-1H-pyrazol-5-yl)methyl](ethyl)amine Against Closest Analogs


Enhanced Lipophilicity and Predicted Membrane Permeability vs. Primary Amine Analog

The target compound incorporates an N-ethyl substituent that increases lipophilicity compared to the primary amine analog (1,3-dimethyl-1H-pyrazol-5-yl)methanamine. This modification is associated with improved passive membrane permeability, a critical parameter for intracellular target engagement [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Optimized Basicity and Coordination Chemistry vs. Tertiary Amine Analog

Secondary amines such as the target compound exhibit pKa values intermediate between primary and tertiary amines, enabling controlled protonation states for metal chelation. In contrast, the tertiary amine N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylethanamine is fully alkylated, lacks N–H hydrogen-bond donor capability, and shows altered coordination geometry with transition metals [1].

Coordination Chemistry Catalysis Metal Complexation

Reduced Steric Hindrance for Downstream Functionalization vs. Tertiary Amine

The ethyl group on the secondary amine offers minimal steric bulk compared to the additional methyl group in the tertiary analog. This difference translates to higher yields in reductive amination and alkylation reactions, as demonstrated in the synthesis of pyrazole-based EP1 receptor antagonists where secondary amine intermediates gave superior conversion [1].

Synthetic Methodology Medicinal Chemistry SAR Studies

Critical Intermediate for Potent PARG Inhibitor PDD00017273

The target compound serves as a direct precursor to the N-(1-methylcyclopropyl) sulfonamide moiety in PDD00017273, a highly selective poly(ADP-ribose) glycohydrolase (PARG) inhibitor with an IC50 of 26 nM and >350-fold selectivity over PARP1 . Alternative pyrazole amines with different substitution patterns yield inactive or significantly less potent analogs in this chemical series .

Cancer Research DNA Damage Response Drug Discovery

Enhanced Stability Under Ambient Storage vs. Primary Amine

Primary aliphatic amines are prone to oxidation and carbonate formation upon exposure to air. Secondary amines, such as the target compound, exhibit improved oxidative stability due to the absence of two N–H bonds [1]. Vendor specifications indicate that the compound can be stored at 2–8°C protected from light, whereas the primary amine analog requires stricter inert atmosphere handling .

Chemical Stability Procurement Logistics

Regioselective Advantage in 1,3-Dimethyl Substitution Pattern

The 1,3-dimethyl substitution on the pyrazole ring directs electrophilic attack and metal coordination to the N2 nitrogen, a feature exploited in the design of selective kinase inhibitors. Analogs with 1,5-dimethyl or unsubstituted pyrazoles exhibit different regioselectivity, leading to altered biological activity [1].

Regioselectivity Heterocyclic Chemistry SAR

High-Value Research and Industrial Applications for (1,3-Dimethyl-1H-pyrazol-5-yl)methyl](ethyl)amine


Synthesis of PARG Inhibitors for Cancer Drug Discovery

The compound is a validated intermediate for preparing PDD00017273, a potent and selective PARG inhibitor used to study DNA damage repair pathways in oncology. The ethylamine moiety is critical for achieving the sub-30 nM potency and >350-fold selectivity observed in enzymatic and cellular assays .

Development of Pyrazole-Based Metal Complexes for Homogeneous Catalysis

The secondary amine group provides an optimal balance of basicity and steric accessibility for chelating transition metals such as Pd(II), Ni(II), and Cu(II). These complexes have demonstrated utility in ethylene oligomerization and Friedel-Crafts reactions, where the ethylamine ligand outperforms tertiary amine analogs in terms of catalytic turnover [1].

Building Block for EP1 Receptor Antagonists in Pain and Inflammation Research

Structure-activity relationship studies on pyrazole-based EP1 antagonists have shown that the 1,3-dimethyl-5-ethylaminomethyl substitution pattern contributes to improved metabolic stability and oral bioavailability compared to unsubstituted or methylamine variants [2].

Precursor for Agrochemical Active Ingredients

The 1,3-dimethylpyrazole core is a privileged scaffold in fungicide and insecticide design. The ethylamine derivative serves as a key intermediate for introducing amine-containing side chains that enhance target binding and environmental stability, as demonstrated in recent pyrazole carboxamide fungicides [3].

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